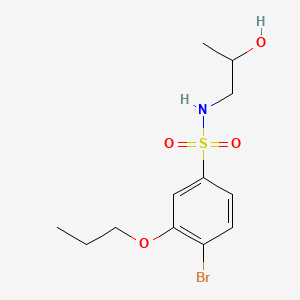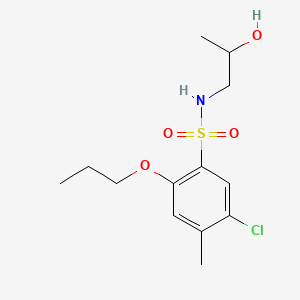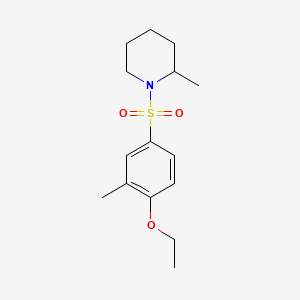![molecular formula C10H6F3N5S B604336 2-[3-(Trifluorométhyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1216244-01-7](/img/structure/B604336.png)
2-[3-(Trifluorométhyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . A convenient approach for the construction of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials .
Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .
Chemical Reactions Analysis
The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .
Physical And Chemical Properties Analysis
The occurrence of trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of fluorine atom .
Mécanisme D'action
Target of Action
The primary targets of 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival, making them important in the treatment of diseases like cancer .
Mode of Action
This compound interacts with its targets, PARP-1 and EGFR, inhibiting their activity . The inhibition of these targets disrupts the normal functioning of the cells, leading to cell death . This is particularly effective in cancer cells, which rely heavily on these targets for survival .
Biochemical Pathways
The compound affects the DNA repair pathways in cells . By inhibiting PARP-1 and EGFR, the compound disrupts these pathways, leading to DNA damage accumulation in the cells . This accumulation of DNA damage triggers apoptosis, or programmed cell death .
Pharmacokinetics
This suggests that the compound has good bioavailability and can effectively reach its targets in the body .
Result of Action
The compound has been shown to induce apoptosis in MDA-MB-231 cells . It upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to a significant increase in cell death, particularly in cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline in lab experiments include its high potency and selectivity as an enzyme inhibitor, its ability to act as a fluorescent probe, and its ease of synthesis. However, limitations include the potential toxicity of this compound and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in drug development.
2. Investigation of the potential use of this compound as a fluorescent probe in various applications, including bioimaging and sensing.
3. Studies on the potential toxicity of this compound and its effects on various physiological processes.
4. Development of new synthetic methods for the preparation of this compound and its analogs with improved properties.
5. Investigation of the potential use of this compound in the field of materials science, including the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with 3-bromoaniline in the presence of a palladium catalyst. The reaction is carried out under mild reaction conditions, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
Synthèse des 3-trifluorométhyl-1,2,4-triazoles
Ce composé est utilisé dans la synthèse de 3-trifluorométhyl-1,2,4-triazoles à valeur pharmaceutique {svg_1}. Le procédé utilise des chlorures de trifluoroacétimidoyle, de l'hydrate d'hydrazine et du triformate de benzène-1,3,5 comme matières premières {svg_2}. Cette méthode offre une voie directe vers les échafaudages 3-trifluorométhyl-1,2,4-triazole biologiquement importants {svg_3}.
Applications pharmaceutiques
Les 1,2,4-triazoles substitués par un trifluorométhyle, comme le composé en question, ont trouvé de nombreuses applications dans le domaine pharmaceutique {svg_4}. Ils sont utilisés dans le développement de divers médicaments en raison de leur activité pharmaceutique à large spectre {svg_5}.
Applications agrochimiques
Ces composés ont également des applications dans le domaine des agrochimiques {svg_6}. Ils peuvent être utilisés dans le développement de pesticides et autres produits agrochimiques {svg_7}.
Applications biologiques
En biologie, ces composés sont utilisés en raison de leur capacité à interagir avec différents récepteurs cibles {svg_8}. Ils se sont avérés avoir des activités pharmacologiques diverses, notamment des agents anticancéreux, antimicrobiens, analgésiques et anti-inflammatoires, antioxydants, antiviraux et antituberculeux {svg_9}.
Inhibiteurs enzymatiques
Ces composés se sont avérés inhiber diverses enzymes, notamment les inhibiteurs de l'anhydrase carbonique, les inhibiteurs de la cholinestérase, les inhibiteurs de la phosphatase alcaline, l'activité anti-lipase et les inhibiteurs de l'aromatase {svg_10}. Cela les rend précieux dans le développement de médicaments ciblant ces enzymes {svg_11}.
Matériaux fonctionnels
Les 1,2,4-triazoles substitués par un trifluorométhyle sont également utilisés dans le développement de matériaux fonctionnels {svg_12}. Leurs propriétés chimiques uniques les rendent adaptés à diverses applications en science des matériaux {svg_13}.
Chimie des ligands
En chimie des ligands, ces composés sont utilisés en raison de leur capacité à former des interactions spécifiques avec différents récepteurs cibles {svg_14}. Cela les rend précieux dans le développement de nouveaux ligands pour diverses réactions chimiques {svg_15}.
Activité cytotoxique
Certaines des molécules synthétisées de ce composé ont montré une activité cytotoxique contre les lignées cellulaires du cancer du sein {svg_16}. Cela suggère des applications potentielles dans le développement de médicaments anticancéreux {svg_17}.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-3-1-2-4-6(5)14/h1-4H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXJEBZNHWSRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)



![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)


![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)